molecular formula C9H7ClN2O2 B8598826 5-(4-Chlorophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one CAS No. 87428-49-7

5-(4-Chlorophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

Cat. No.: B8598826
CAS No.: 87428-49-7
M. Wt: 210.62 g/mol
InChI Key: NWSIUCXSJDSLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

87428-49-7

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-(4-chlorophenyl)-3,6-dihydro-1,3,4-oxadiazin-2-one

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)8-5-14-9(13)12-11-8/h1-4H,5H2,(H,12,13)

InChI Key

NWSIUCXSJDSLOB-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil, 16 mmoles) is added, in small portions and at ambient temperature, to a solution of the compound obtained in Step B (100.5 mmoles) in ethanol (800 ml). After reacting for 2 hours, the reaction mixture is cooled to 0° C. and stirring is continued for 30 minutes. The precipitate formed is filtered off, washed with cold ethanol and then dried in vacuo to yield the title product, which is used directly in the next Step.
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
compound
Quantity
100.5 mmol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

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